molecular formula C9H5Cl3N4 B13972715 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- CAS No. 227604-18-4

1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)-

Cat. No.: B13972715
CAS No.: 227604-18-4
M. Wt: 275.5 g/mol
InChI Key: GQAGSZGQRVMXTD-UHFFFAOYSA-N
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Description

6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine is a heterocyclic compound that features a triazine ring substituted with a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine typically involves the reaction of 2,3,5-trichlorophenylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like acetonitrile or dichloromethane to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenyl-1,3,5-triazine: Another triazine derivative with similar structural features.

    2,3,5-Trichlorophenyl-1,3-thiazole: A thiazole derivative with a trichlorophenyl group.

Uniqueness

6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine is unique due to its specific substitution pattern on the triazine ring, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms on the phenyl ring also contributes to its distinct properties compared to other triazine derivatives.

Properties

CAS No.

227604-18-4

Molecular Formula

C9H5Cl3N4

Molecular Weight

275.5 g/mol

IUPAC Name

6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine

InChI

InChI=1S/C9H5Cl3N4/c10-4-1-5(7(12)6(11)2-4)8-9(13)14-3-15-16-8/h1-3H,(H2,13,14,15)

InChI Key

GQAGSZGQRVMXTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=C(N=CN=N2)N)Cl)Cl)Cl

Origin of Product

United States

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